Tris(4-methylphenyl)phosphine Oxide

Descripción general

Descripción

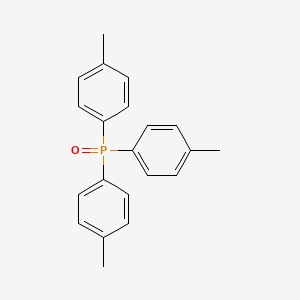

Tris(4-methylphenyl)phosphine Oxide is an organophosphorus compound with the molecular formula C21H21OP. It is known for its use as a ligand in coordination chemistry and its role in various catalytic processes. The compound is characterized by the presence of three 4-methylphenyl groups attached to a central phosphorus atom, which is further bonded to an oxygen atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tris(4-methylphenyl)phosphine Oxide can be synthesized through the oxidation of Tris(4-methylphenyl)phosphine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen. The reaction is carried out under controlled conditions to ensure the selective formation of the oxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using efficient oxidizing agents and catalysts to enhance the reaction rate and yield. The process is optimized to minimize by-products and ensure high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Tris(4-methylphenyl)phosphine Oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form higher oxidation state species.

Reduction: It can be reduced back to Tris(4-methylphenyl)phosphine under suitable conditions.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, molecular oxygen.

Reduction: Reducing agents such as lithium aluminum hydride.

Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts.

Major Products:

Oxidation: Higher oxidation state phosphine oxides.

Reduction: Tris(4-methylphenyl)phosphine.

Substitution: Substituted Tris(4-methylphenyl)phosphine Oxides.

Aplicaciones Científicas De Investigación

Tris(4-methylphenyl)phosphine Oxide has a wide range of applications in scientific research:

Chemistry: Used as a ligand in the synthesis of coordination compounds with various metals. It plays a crucial role in catalyzing organic reactions.

Biology: Employed in the study of enzyme models and biochemical pathways.

Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.

Industry: Utilized in the production of semiconducting materials and as a stabilizer for peroxides.

Mecanismo De Acción

The mechanism by which Tris(4-methylphenyl)phosphine Oxide exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets include metal centers in enzymes and synthetic catalysts, where the compound’s ligating properties enhance the reactivity and selectivity of the catalytic process.

Comparación Con Compuestos Similares

Tris(4-methoxyphenyl)phosphine: Similar in structure but with methoxy groups instead of methyl groups.

Tris(4-fluorophenyl)phosphine: Contains fluorine atoms in place of methyl groups.

Triphenylphosphine Oxide: Lacks the methyl substituents on the phenyl rings.

Uniqueness: Tris(4-methylphenyl)phosphine Oxide is unique due to the presence of methyl groups, which can influence its electronic properties and steric effects. This uniqueness makes it particularly effective in certain catalytic applications where other similar compounds may not perform as well.

Actividad Biológica

Tris(4-methylphenyl)phosphine oxide (TMPO) is an organophosphorus compound with significant biological activity, particularly in medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant research findings and data.

Chemical Structure and Properties

TMPO has the molecular formula CHO and a molecular weight of 320.37 g/mol. The compound features a phosphorus atom bonded to three 4-methylphenyl groups and one oxygen atom, which significantly influences its chemical reactivity and biological interactions.

TMPO functions primarily as a ligand in metal complexes, enhancing the stability and reactivity of these complexes in biological systems. The phosphorus atom can coordinate with various metal ions, facilitating catalytic processes that are crucial for biochemical reactions. The oxygen atom contributes to the compound's polarity, which enhances its solubility in aqueous environments, making it more bioavailable.

Anticancer Properties

Recent studies have highlighted TMPO's potential as an anticancer agent. Research indicates that TMPO can induce apoptosis in cancer cell lines, including HeLa (cervical cancer) and Ishikawa (endometrial adenocarcinoma) cells. The mechanisms identified include:

- Cell Cycle Arrest : TMPO has been shown to cause S-phase arrest in cancer cells, preventing DNA replication and leading to cell death.

- Reactive Oxygen Species (ROS) Generation : TMPO treatment results in increased ROS levels, contributing to oxidative stress and subsequent apoptosis in cancer cells .

Table 1 summarizes the effects of TMPO on various cancer cell lines:

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 25 | S-phase arrest, ROS induction |

| Ishikawa | 30 | S-phase arrest, ROS induction |

Antibacterial Activity

TMPO also exhibits moderate antibacterial activity against various bacterial strains. Studies have shown that it can disrupt bacterial cell membranes, leading to increased permeability and cell death. The compound's effectiveness varies depending on the bacterial species tested.

Case Studies

- Anticancer Activity : A study involving TMPO derivatives found that compounds with higher polarity exhibited enhanced anticancer properties compared to their non-polar counterparts. The research focused on the structure-activity relationship (SAR), indicating that modifications to the phenyl groups could optimize biological activity .

- Metal Complexes : TMPO has been utilized in synthesizing metal complexes that demonstrate enhanced biological activities. For example, coordination with silver ions has resulted in complexes with improved antimicrobial properties compared to TMPO alone .

Comparative Analysis with Similar Compounds

TMPO's biological activity can be contrasted with other organophosphorus compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| Tris(4-methylphenyl)phosphine | Moderate antibacterial | Less effective than TMPO |

| Tris(4-methylphenyl)phosphine sulfide | Limited anticancer | Lower bioavailability |

| Tris(2-methylphenyl)phosphine oxide | Significant anticancer | Higher potency than TMPO in some cases |

Propiedades

IUPAC Name |

1-bis(4-methylphenyl)phosphoryl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21OP/c1-16-4-10-19(11-5-16)23(22,20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKBYIYIZQARNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00229835 | |

| Record name | Phosphine oxide, tris(p-tolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

797-70-6 | |

| Record name | Tris(4-methylphenyl)phosphine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=797-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine oxide, tris(p-tolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000797706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine oxide, tris(p-tolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the impact of ligand polarization on the luminescence of lanthanide complexes containing Tri-p-tolylphosphine Oxide?

A1: Research has shown that ligand polarization plays a crucial role in the luminescence of lanthanide complexes, particularly those containing Europium (EuIII) and ligands like Tri-p-tolylphosphine Oxide. The study investigated a series of EuIII complexes with hexafluoroacetylacetonate (hfa) and various monodentate phosphine oxide ligands, including Tri-p-tolylphosphine Oxide (TPPO-3Me). The researchers found that the specific phosphine oxide ligand used influenced the complex's coordination geometry, categorized as either square-antiprismatic or trigonal-dodecahedral. This geometric variation directly impacted the luminescence properties.

Q2: Can you describe the crystal structure of Tri-p-tolylphosphine Oxide?

A2: Tri-p-tolylphosphine Oxide exhibits a distorted tetrahedral geometry around the central phosphorus atom []. This structure is characterized by a P=O double bond and three P-C single bonds connecting to the tolyl groups. The P=O bond length is reported as 1.482(3) Å, while the P-C bond lengths range from 1.798(3) to 1.799(3) Å. The crystal structure also reveals the presence of water molecules, forming a hemihydrate with the formula P(p-C6H4CH3)3O.1/2H2O.

Q3: How does Tri-p-tolylphosphine Oxide coordinate to metal centers in complexes?

A3: Tri-p-tolylphosphine Oxide acts as a monodentate ligand, coordinating to metal centers through the oxygen atom of the P=O group []. This coordination mode is exemplified in the complex trans-Tetraiodidobis(tri-p-tolylphosphine oxide-κO)tin(IV), where two Tri-p-tolylphosphine Oxide molecules bind to the central tin(IV) ion via their oxygen atoms. The Sn-O bond distance in this complex is reported as 2.159(2) Å. This example demonstrates the typical coordination behavior of Tri-p-tolylphosphine Oxide in metal complexes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.